4-Fluoro-3-iodo-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-iodo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3FINO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and nitro functional groups on the benzene ring
Preparation Methods
The synthesis of 4-Fluoro-3-iodo-5-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Introduction of the iodine atom to the benzene ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-Fluoro-3-iodo-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro, fluoro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, reducing agents like hydrogen or hydrazine, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.
Scientific Research Applications
4-Fluoro-3-iodo-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodo-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro, fluoro, and iodo groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
4-Fluoro-3-iodo-5-nitrobenzoic acid can be compared with other similar compounds such as:
4-Fluoro-3-nitrobenzoic acid: Lacks the iodine substituent, which may affect its reactivity and applications.
3-Iodo-4-nitrobenzoic acid:
5-Nitro-2-fluorobenzoic acid: Has a different substitution pattern, leading to variations in its chemical behavior and applications.
The unique combination of fluorine, iodine, and nitro groups in this compound makes it distinct from these related compounds, offering specific advantages in certain applications.
Properties
Molecular Formula |
C7H3FINO4 |
---|---|
Molecular Weight |
311.01 g/mol |
IUPAC Name |
4-fluoro-3-iodo-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H3FINO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12) |
InChI Key |
NZZMXGDGWXYODD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.